molecular formula C11H16N2 B1268327 2-Benzylpiperazine CAS No. 84477-71-4

2-Benzylpiperazine

Katalognummer B1268327
CAS-Nummer: 84477-71-4
Molekulargewicht: 176.26 g/mol
InChI-Schlüssel: RITMXTLCKYLIKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 2-Benzylpiperazine and related compounds involves several chemical strategies, including conventional multistep processes and one-pot, atom economy procedures. These methods are designed to maximize efficiency and reduce waste, adhering to the principles of green chemistry. The ability to functionalize the nitrogen atoms and the benzene ring of the piperazine moiety makes 2-Benzylpiperazine a versatile building block for organic and organoelement synthesis. This versatility is crucial for the development of pharmacologically active heterocycles and other industrially important compounds (L. Zhilitskaya, B. Shainyan, N. О. Yarosh, 2021).

Molecular Structure Analysis

2-Benzylpiperazine features a benzyl group attached to a piperazine ring. This structural motif is significant because it influences the compound's chemical reactivity and physical properties. The presence of the benzyl group can affect the electron distribution within the molecule, potentially altering its ability to interact with biological targets or participate in chemical reactions.

Chemical Reactions and Properties

2-Benzylpiperazine can undergo various chemical reactions, including N-dealkylation, a process important in the metabolism of arylpiperazine derivatives. These derivatives are used in the treatment of several conditions, such as depression, psychosis, or anxiety. Understanding the metabolism and chemical behavior of 2-Benzylpiperazine derivatives, including their conversion to 1-aryl-piperazines, is crucial for their application in medicinal chemistry (S. Caccia, 2007).

Wissenschaftliche Forschungsanwendungen

1. Molecular Imprinting

  • Summary of the Application : Molecularly imprinted polymers (MIPs) for 2-Benzylpiperazine, an illicit designer drug, were developed using both self-assembly and semi-covalent approaches .
  • Methods of Application or Experimental Procedures : The highest performing self-assembly MIPs were confirmed to result from methacrylic acid as a functional monomer (FM), ethylene glycol dimethacrylate (EGDMA) or trimethylolpropane trimethacrylate (TRIM) as crosslinkers, and chloroform as the porogen and rebinding solvent at template (T): FM ratios of 1:1 and 1:2 . The semi-covalent MIPs were designed using benzylpiperazine (4-vinylphenyl) carbamate as the template–monomer adduct in combination with either EGDMA or TRIM .
  • Results or Outcomes : The semi-covalent polymers showed a stronger affinity for 2-Benzylpiperazine (significantly lower Kd values and higher imprinting factors (IFs)) and faster uptake than the self-assembly systems . Both approaches have comparable cross-reactivity and selectivity . By virtue of its modest selectivity against the test illicit drugs, 2-Benzylpiperazine-MIPs could potentially be used as a dummy MIP for the broad-based capture and enrichment of illicit drug blends for subsequent laboratory analysis .

2. Human Carbonic Anhydrase Inhibitors

  • Summary of the Application : 2-Benzylpiperazine has been identified as a new scaffold for potent human carbonic anhydrase inhibitors .
  • Methods of Application or Experimental Procedures : Two series of 2-benzylpiperazines have been prepared and tested for the inhibition of physiologically relevant isoforms of human carbonic anhydrases .
  • Results or Outcomes : The new compounds carry on one nitrogen atom of the piperazine ring a sulfamoylbenzamide group as zinc-binding group . These compounds have shown potential as a new class of intraocular pressure lowering agents .

Safety And Hazards

2-Benzylpiperazine can cause severe skin burns and eye damage . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective equipment should be worn when handling it .

Eigenschaften

IUPAC Name

2-benzylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITMXTLCKYLIKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90339831
Record name 2-Benzylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylpiperazine

CAS RN

84477-71-4
Record name 2-Benzylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84477-71-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2-benzylpyrazine (8 g) in acetic acid (60 cc) is treated with platinum dioxide (0.8 g) and hydrogenated under a pressure of 1 atmosphere at approximately 20° C. When the absorption of hydrogen is complete, the catalyst is removed by filtration through diatomaceous silica. The solution is concentrated to dryness under reduced pressure (20 kPa) at approximately 60° C. The dry extract is suspended in ethanol (40 cc) and treated at approximately 20° C. with a solution of sodium ethylate prepared from sodium (1.49 g) in ethanol (40 cc). After 2 hours' stirring at approximately 20° C., the suspension is concentrated to dryness under reduced pressure (20 kPa) at approximately 30° C. The dry extract is taken up with ethyl ether (60 cc). The insoluble matter is removed by filtration through diatomaceous silica. The filtrate is concentrated to dryness under reduced pressure under the same conditions as above. The dry extract is taken up with isopropyl ether (20 cc), drained and washed with the same solvent (2×5 cc). (RS)-2-Benzylpiperazine (5.32 g) is obtained in the form of a light beige solid, m.p. 90° C.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 3-benzyl-piperazine-2,5-dione (14.98 g, 73 mmol, prepared following generally the procedure of Halpern and Westley, J. Org. Chem. 1968, 33, 864) in dry diethyl ether (500 mL) is added dropwise to a solution of lithium aluminum hydride (400 mL of a 1 M solution in diethyl ether, 400 mmol, 5.4 eq). The suspension is heated at reflux for 23 hours and then cooled to 0° C. Water (70 mL) is then cautiously added and the resulting suspension is warmed to room temperature. After 3 hours the suspension is filtered and the solid washed with diethyl ether (1 L). The filtrate is concentrated under vacuum to provide crude title compound (11.40 g, 88%) as a yellow, crystalline solid. A sample (2 g) is recrystallized from cyclohexane and then from toluene to provide the purified title compound (0.83 g) as a fine, white crystals: mp 80–81° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzylpiperazine
Reactant of Route 2
2-Benzylpiperazine
Reactant of Route 3
2-Benzylpiperazine
Reactant of Route 4
2-Benzylpiperazine
Reactant of Route 5
2-Benzylpiperazine
Reactant of Route 6
2-Benzylpiperazine

Citations

For This Compound
65
Citations
N Chiaramonte, S Bua, M Ferraroni, A Nocentini… - European Journal of …, 2018 - Elsevier
Two series of 2-benzylpiperazines have been prepared and tested for the inhibition of physiologically relevant isoforms of human carbonic anhydrases (hCA, EC 4.2.1.1). The new …
Number of citations: 43 www.sciencedirect.com
DP Katz, J Deruiter, D Bhattacharya, M Ahuja… - Drug and alcohol …, 2016 - Elsevier
Designer drugs are synthetic structural analogues/congeners of controlled substances with slightly modified chemical structures intended to mimic the pharmacological effects of known …
Number of citations: 27 www.sciencedirect.com
RB Clark, D Elbaum - Tetrahedron, 2007 - Elsevier
… -1H-oxazolo[3,4-a]pyrazin-3(5H)-one 5c is also readily prepared from di-Boc-protected piperazine-2-carboxylic acid and serves as an orthogonally protected 2-benzylpiperazine …
Number of citations: 7 www.sciencedirect.com
M Barbier - Helvetica chimica acta, 1986 - Wiley Online Library
… Roccella fuciformis), should be revised to 6, While the FeCl 3 ‐catalyzed photo‐oxidation of 1 gives 2, the N,N′‐dimethyl derivative 7 leads to N,N′‐dimethyl‐2‐benzylpiperazine‐3,5,…
Number of citations: 7 onlinelibrary.wiley.com
KAB Hammond - 2008 - researcharchive.vuw.ac.nz
Benzylpiperazine (BZP) is a stimulant drug that produces effects similar to amphetamines (Campbell, Cline, Evans, Lloyd, & Peck, 1973). It has been sold legally in New Zealand in the …
Number of citations: 4 researcharchive.vuw.ac.nz
LE Curley - 2012 - researchspace.auckland.ac.nz
Party pills containing benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) have been widely used for recreational purposes in the past decade, despite a paucity of …
Number of citations: 0 researchspace.auckland.ac.nz
AS Mehanna, M Kelada - Biomed Res, 2020 - m.script-one.com
… From the different SAR studies of sitagliptin, we noted that a 2-benzylpiperazine derivative … Docking results of 2-benzylpiperazine derivative, lead compound, in the DPP IV active site. …
Number of citations: 2 m.script-one.com
N Chiaramonte, S Bua, A Angeli, M Ferraroni… - Bioorganic …, 2019 - Elsevier
… To study the differences in binding mode between the new derivatives and the previously synthesized 2-benzylpiperazine analogues, compounds 11a, 11b, (R)-9b and (R)-10b were …
Number of citations: 12 www.sciencedirect.com
F Mancuso, A Di Fiore, L De Luca… - ACS Medicinal …, 2020 - ACS Publications
We report the synthesis and biochemical evaluation of a series of substituted 4-(4-aroylpiperazine-1-carbonyl)benzenesulfonamides (5a–s) developed as inhibitors of druggable …
Number of citations: 9 pubs.acs.org
H Ohtaka - Pharmacochemistry Library, 1995 - Elsevier
Applications of quantitative structure-activity relationship (QSAR) procedures to our own practical drug research are reviewed. A benzylpiperazine cerebral vasodilator (KB-2796) and a …
Number of citations: 0 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.